Product packaging for VU0431316(Cat. No.:CAS No. 1620203-63-5)

VU0431316

Cat. No.: B611750
CAS No.: 1620203-63-5
M. Wt: 328.71
InChI Key: UEUUWJVQGWZIJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Overview of Metabotropic Glutamate (B1630785) Receptor 5 (mGlu5) Research

Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors (GPCRs) that are activated by the excitatory neurotransmitter glutamate. nih.govfrontiersin.org They are classified into three groups based on sequence homology, signal transduction mechanisms, and pharmacological properties. Group I mGluRs, consisting of mGlu1 and mGlu5, are primarily located postsynaptically and are coupled to Gq/11 proteins, leading to the activation of phospholipase C and the mobilization of intracellular calcium. frontiersin.orgacs.org

mGlu5 receptors are widely distributed throughout the mammalian CNS, with high expression in areas such as the cerebral cortex, striatum, hippocampus, and amygdala. acs.orgmdpi.com They play critical roles in synaptic plasticity, neuronal development, learning, and memory. frontiersin.orgmdpi.com Dysfunction of mGlu5 signaling has been implicated in the pathophysiology of numerous neurological and neuropsychiatric disorders, including anxiety, depression, addiction, Parkinson's disease, fragile X syndrome (FXS), and autism spectrum disorder (ASD). acs.orgmdpi.comacs.org This broad involvement has positioned mGlu5 as a significant pharmacological target for the development of new CNS therapeutics. nih.govacs.orgmdpi.com

Initially, research focused on developing orthosteric ligands that target the glutamate binding site. However, the high sequence conservation of this site across different mGlu receptor subtypes presented challenges in achieving selectivity. biorxiv.org This spurred the development of allosteric modulators, which bind to topographically distinct sites on the receptor. mdpi.combiorxiv.orgnih.gov Allosteric modulation offers the advantage of potentially greater subtype selectivity and the ability to fine-tune receptor activity in a manner dependent on the presence and concentration of the endogenous orthosteric agonist, glutamate. mdpi.combiorxiv.orgnih.gov This concept has proven particularly successful for GPCRs like mGlu receptors, which exhibit dynamic conformational changes and possess diverse allosteric binding pockets. mdpi.comnih.gov The discovery of allosteric modulators for mGlu5 has yielded a broad spectrum of compounds, including positive allosteric modulators (PAMs), NAMs, and neutral allosteric ligands (NALs). biorxiv.orgmonash.edu

The study of mGlu5 and its role in disease was significantly advanced by the identification and characterization of early tool compounds that function as noncompetitive antagonists, a characteristic of NAMs. nih.gov Among the first and most widely used were the structurally related disubstituted alkynes, 2-methyl-6-(phenylethynyl)pyridine (MPEP) and 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP). nih.govnih.gov

MPEP was one of the first compounds identified as a selective antagonist for mGlu5. wikipedia.org MTEP, developed through structure-activity relationship studies based on MPEP, proved to be both more potent and more selective than MPEP as an mGlu5 antagonist. wikipedia.org These compounds bind to a known allosteric site on the mGlu5 receptor. nih.govnih.gov MPEP and MTEP have been extensively used in preclinical studies and have demonstrated efficacy in various animal models of diseases, including anxiety, pain, and addiction. frontiersin.orgacs.orgnih.govnih.govwikipedia.org

Despite their utility as research tools, concerns regarding potential off-target effects and the metabolic stability of the alkyne moiety in some related compounds have motivated the search for novel mGlu5 NAMs with different chemical scaffolds. nih.govnih.govfrontiersin.org

Here is a table summarizing key properties of MPEP and MTEP:

CompoundPubChem CIDSelectivityPotencyChemical Class
MPEP3025961 guidetopharmacology.orguni.luSelective mGlu5 antagonist (also weak NMDA antagonist and mGlu4 PAM) wikipedia.orgTool compound nih.govwikipedia.orgDisubstituted alkyne nih.gov
MTEP9794218 wikipedia.orguni.luMore potent and selective mGlu5 antagonist than MPEP wikipedia.orgMore potent than MPEP wikipedia.orgDisubstituted alkyne nih.govwikipedia.org

Properties

CAS No.

1620203-63-5

Molecular Formula

C14H9ClN6O2

Molecular Weight

328.71

IUPAC Name

4-Chloro-pyridine-2-carboxylic acid [6-(pyrimidin-5-yloxy)-pyrazin-2-yl]-amide

InChI

InChI=1S/C14H9ClN6O2/c15-9-1-2-19-11(3-9)14(22)21-12-6-16-7-13(20-12)23-10-4-17-8-18-5-10/h1-8H,(H,20,21,22)

InChI Key

UEUUWJVQGWZIJY-UHFFFAOYSA-N

SMILES

O=C(C1=NC=CC(Cl)=C1)NC2=NC(OC3=CN=CN=C3)=CN=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VU0431316;  VU-0431316;  VU 0431316; 

Origin of Product

United States

Molecular and Cellular Pharmacodynamics of Vu0431316

Primary Molecular Target Characterization

Specificity for Metabotropic Glutamate (B1630785) Receptor Subtype 5

VU0431316 is characterized as a potent and selective compound targeting the metabotropic glutamate receptor subtype 5 (mGluR5). patsnap.commolaid.com The metabotropic glutamate receptors (mGluRs) are a family of G-protein-coupled receptors (GPCRs) that play crucial roles in modulating neuronal activity in the central and peripheral nervous systems. researchgate.netacs.org These receptors are classified into three groups based on their structure, signal transduction mechanisms, and pharmacology: Group I (mGlu1 and mGlu5), Group II (mGlu2 and mGlu3), and Group III (mGlu4, mGlu6, mGlu7, and mGlu8). acs.org mGluR5, a member of Group I, is of particular interest as a potential therapeutic target for various neurological and psychiatric disorders. researchgate.netacs.orgresearchgate.net Research indicates that this compound exhibits high specificity for mGluR5, distinguishing it from other mGlu receptor subtypes. acs.org

Ligand-Receptor Interaction Profile

This compound functions by binding to an allosteric site on the mGluR5 receptor. patsnap.commolaid.comresearchgate.net Allosteric modulators differ from orthosteric ligands (like glutamate) in that they bind to a distinct site on the receptor, separate from the primary neurotransmitter binding site. researchgate.netgoogle.com This allosteric binding site for negative allosteric modulators (NAMs) of mGluR5 is known to be located within the seven transmembrane-spanning domains (7TMs) of the receptor. researchgate.net Structural studies, including crystal structures of the transmembrane domain of human mGluR5 in complex with NAMs, have provided detailed insight into the architecture of this binding site and key residues involved in the interaction. researchgate.netresearchgate.net

This compound acts as a non-competitive antagonist of mGluR5. patsnap.commolaid.comacs.org This means that this compound does not compete with the endogenous ligand, glutamate, for binding at the orthosteric site. Instead, by binding to the allosteric site, this compound modulates the receptor's response to glutamate binding. google.com As a negative allosteric modulator (NAM), this compound reduces the efficacy or potency of glutamate at the receptor, effectively inhibiting mGluR5 activity in a non-competitive manner. acs.orgresearchgate.net This mechanism allows for a potential "fine-tuning" of receptor activity by modulating the natural response to the endogenous ligand. researchgate.net

Allosteric Binding Site Localization

Downstream Cellular Signaling Modulation

Impact on Glutamate-Induced Calcium Mobilization in Cellular Assays

A key downstream effect of mGluR5 activation is the mobilization of intracellular calcium. researchgate.netacs.orgresearchgate.net Cellular assays measuring glutamate-induced calcium mobilization are commonly used to evaluate the activity of mGluR5 modulators. acs.orgresearchgate.net Studies have shown that this compound, as an mGluR5 NAM, inhibits glutamate-mediated intracellular calcium mobilization in cells expressing the mGluR5 receptor. researchgate.netresearchgate.net This inhibition is a direct consequence of its non-competitive antagonism at the allosteric site, reducing the signal transduction cascade initiated by glutamate binding that leads to calcium release. researchgate.net Research findings indicate that compounds like this compound can act as full NAMs in blocking glutamate-mediated calcium mobilization. researchgate.net

General Principles of mGlu5 Receptor Signaling Pathways

Metabotropic glutamate receptor 5 (mGlu5) is a G protein-coupled receptor (GPCR) that plays a fundamental role in modulating neuronal excitability and synaptic transmission in the central nervous system. hellobio.commdpi.comnih.govfrontiersin.org mGlu5 receptors primarily couple to Gαq/11 heterotrimeric G proteins. nih.govacs.org Upon activation, Gαq/11 stimulates phospholipase C β (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govacs.org

IP3 then interacts with IP3 receptors on the endoplasmic reticulum (ER), leading to the mobilization and release of Ca2+ from intracellular stores. mdpi.comnih.govacs.org This increase in intracellular Ca2+ is a key event in mGlu5 receptor signaling and contributes to various downstream effects, including the facilitation of neurotransmitter exocytosis and the activation of protein kinase C (PKC) by DAG. mdpi.comnih.govacs.org

Beyond the canonical Gq/11-PLC-IP3-Ca2+ pathway, mGlu5 receptors can also influence other signaling cascades. These include the activation of mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK1/2) pathway, the p38 MAPK pathway, and the c-Jun N-terminal kinase (JNK) pathway. hellobio.comnih.govfrontiersin.orgacs.orgnih.govnottingham.ac.uk Activation of ERK1/2, for instance, can regulate transcription factors like CREB, c-Jun, and Elk-1, which are involved in synaptic plasticity. nih.govfrontiersin.orgacs.orgnih.govnottingham.ac.uk

Furthermore, mGlu5 receptors are not exclusively located on the cell surface; a significant portion is also found on intracellular membranes, including the endoplasmic reticulum and nuclear membrane. mdpi.comnih.govnih.govresearchgate.netresearchgate.net Activation of these intracellular mGlu5 receptors can lead to distinct Ca2+ signatures and activate unique signaling cascades compared to cell surface receptors. mdpi.comnih.govnih.govresearchgate.net For example, activation of intracellular mGlu5 has been shown to lead to ERK1/2 and Elk-1 phosphorylation, which may not be observed with cell surface receptor activation in certain cell types. nih.gov Intracellular mGlu5 receptors can also couple to the Gq/11/PLC/IP3 pathway, triggering the release of Ca2+ from nuclear stores. mdpi.comnih.govnih.gov

Protein-protein interactions with scaffolding proteins like Homer1b/c and β-arrestin2 also play a role in mGlu5 signaling, linking receptor activation to pathways like ERK1/2 phosphorylation and influencing synaptic plasticity. frontiersin.orgacs.org

Comparison with Other mGlu5 Allosteric Modulators

This compound belongs to the class of negative allosteric modulators (NAMs) of the mGlu5 receptor. nih.govnih.gov The development of mGlu5 NAMs has been an area of significant research interest, with various chemical scaffolds being explored. researchgate.netbiorxiv.org Early and widely used tool compounds in preclinical studies include the structurally related disubstituted alkynes MPEP and MTEP. nih.govresearchgate.netacs.org

Differentiating Features from Structurally Related Compounds

This compound is an aryl ether series compound, specifically a 4-chloropicolinamide analog. nih.gov Its discovery involved structure-activity relationship (SAR) studies aimed at identifying potent mGlu5 NAMs. nih.gov This distinguishes it structurally from the alkyne-based scaffolds of compounds like MPEP and MTEP. nih.govacs.org The development of this compound from an aryl ether series highlights the exploration of diverse chemical motifs beyond the alkyne structure for targeting the mGlu5 allosteric site. nih.govresearchgate.net

SAR studies comparing different analogs within the aryl ether series demonstrated that the pyrazine (B50134) analog this compound exhibited favorable potency. nih.gov Comparisons with pyridine (B92270) and pyrimidine (B1678525) analogs within this series showed that the pyrazine structure in this compound contributed to its improved potency. nih.gov For instance, pyrimidine analogs were found to be weaker antagonists compared to the pyrazine. nih.gov

Comparative Pharmacological Properties within the mGlu5 NAM Class

Within the mGlu5 NAM class, compounds can exhibit varying pharmacological properties, including differences in potency, cooperativity, and interaction with the allosteric binding site. This compound is described as a potent and selective non-competitive antagonist of mGlu5. nih.govnih.gov

The interaction of mGlu5 allosteric modulators with the receptor can be complex. While many NAMs bind to the prototypical MPEP/FPEB allosteric site, studies have suggested that even closely related modulators can bind to overlapping but not identical sites. researchgate.net This can lead to differences in their binding profiles, such as competitive versus non-competitive inhibition of radioligand binding. researchgate.net

Furthermore, the concept of "partial NAMs" exists, which display weak negative cooperativity with glutamate. researchgate.netresearchgate.net These partial NAMs may offer a different pharmacological profile compared to full NAMs, potentially influencing their therapeutic window. researchgate.net For example, VU0477573 is described as a partial mGlu5 NAM that binds to the same allosteric site as MPEP but displays weak negative cooperativity. researchgate.net

The pharmacological properties of mGlu5 allosteric modulators can also exhibit species differences, which is an important consideration for translational studies. biorxiv.orgbiorxiv.org Differences in allosteric modulator affinity, cooperativity, and probe dependence have been observed between human and rat mGlu5 receptors for various modulators. biorxiv.orgbiorxiv.org

Data from functional assays, such as calcium mobilization and inositol phosphate (B84403) accumulation assays, are used to characterize the pharmacological profiles of mGlu5 allosteric modulators. biorxiv.orgbiorxiv.org These studies help to understand how different modulators affect mGlu5 activity and compare their properties. biorxiv.orgbiorxiv.org

CompoundChemical Class (Example)Allosteric ActivityKey Structural Features (Example)
This compoundAryl Ether / PicolinamideNAMPyrazine, 4-chloropicolinamide
MPEPAlkyneNAMDisubstituted alkyne
MTEPAlkyneNAMDisubstituted alkyne
VU0477573PicolinamidePartial NAMN,N-diethyl-picolinamide

Note: This table provides examples based on the text and is not exhaustive of all mGlu5 allosteric modulators or their full structural details.

Preclinical Efficacy Investigations of Vu0431316

In vitro Pharmacological Efficacy

Dose-Response Characterization in Cellular Assays

In vitro pharmacological evaluation of VU0431316 involved functional assays to measure its ability to inhibit the mobilization of calcium induced by an EC80 concentration of glutamate (B1630785) in HEK293A cells expressing rat mGlu5. nih.gov This type of assay is commonly used to determine the potency of compounds by generating dose-response curves and calculating values such as IC50 (inhibitory concentration 50%), which represents the concentration of a compound required to inhibit a biological process by half. researchgate.netresearchgate.net The development of structure-activity relationships (SAR) in related compound series utilized this functional cell-based assay. nih.govacs.org Evaluation of different analogs against mGlu5 in this assay provided insights into their potency. nih.gov

In vivo Efficacy Studies in Animal Models

Behavioral Assays for Anxiolytic Activity

This compound has been evaluated for anxiolytic activity in animal models. nih.gov

Intraperitoneal administration of this compound in a mouse marble burying model of anxiety produced dose-proportional effects. nih.govnih.gov The marble burying test is a behavioral assay where mice instinctively bury novel objects, such as marbles, when placed in a cage. neurofit.comcriver.com This behavior is considered to have some predictive value for assessing anxiolytic and/or antidepressant drugs. neurofit.com A reduction in the number of buried marbles is interpreted as a decrease in anxiety-like or repetitive behavior. neurofit.comnih.gov

The mouse marble burying model is known to be sensitive to mGlu5 antagonists and other anxiolytics. nih.govnih.govacs.orgcriver.com Studies with other mGlu5 antagonists, such as MPEP, have shown a dose-dependent reduction in marble burying behavior, suggesting a reduction in repetitive behavior. neurofit.com The marble burying task has been applied to assess repetitive/persistent behavior relevant to conditions like obsessive-compulsive disorder (OCD) and Autism Spectrum Disorder (ASD) in mice, and it has been shown to be sensitive to pre-treatment with mGluR5 antagonists. neurofit.com For instance, MPEP has been reported to ameliorate various autism phenotypes in mice, including repetitive self-grooming and marble burying behaviors in the VPA model of autism. neurofit.comnih.govplos.org These findings are consistent with preclinical literature suggesting that mGluR5 antagonists may have therapeutic efficacy for core symptoms of autism. nih.govplos.org

Efficacy in Mouse Marble Burying Model

Pharmacological Effects in Relevant Preclinical Disease Models (General mGlu5 NAM Context)

Beyond anxiolytic activity, mGlu5 NAMs in general have shown promising results in various preclinical disease models. nih.govresearchgate.netfrontiersin.orgresearchgate.net Inhibition of mGlu5 has been investigated as a potential mechanism for the treatment of conditions such as depression, anxiety, Parkinson's disease levodopa-induced dyskinesias (PD-LID), fragile X syndrome (FXS), and Alzheimer's disease, with mGlu5 NAMs demonstrating efficacy in preclinical models of these disorders. nih.govresearchgate.net Efficacy has also been reported with mGlu5 NAMs like MPEP and MTEP across models for pain, gastroesophageal reflux disease (GERD), and other autism spectrum disorders. nih.gov Furthermore, mGlu5 NAMs have been used effectively in animal models of addictive behavior related to substances such as cocaine, nicotine, methamphetamine, morphine, and ethanol. nih.gov Despite promising preclinical data, the translation of these findings to clinical efficacy in humans has faced challenges. nih.govresearchgate.netresearchgate.netbiorxiv.orgnih.gov

Pain Models

Preclinical pain models are essential tools for investigating the mechanisms of pain and evaluating potential therapies. aginko.com These models include those for inflammatory pain, such as collagen-induced arthritis (CIA), collagen antibody-induced arthritis (CAIA), and monosodium iodoacetate (MIA)-induced osteoarthritis models, as well as neuropathic pain models involving nerve injury. aginko.commdbneuro.com The use of mGlu5 NAMs has shown reported efficacy in pain models. nih.gov Research has indicated a correlation between brain/plasma ratios and efficacy in neuropathic pain models for mGluR5. ucsd.edu While specific detailed findings for this compound in pain models are not extensively available in the provided snippets, the reported efficacy of mGlu5 NAMs in general in these models suggests a potential therapeutic area for compounds like this compound. nih.govucsd.edu

Gastroesophageal Reflux Disease (GERD) Models

Gastroesophageal reflux disease (GERD) is a common foregut disorder. Preclinical models of GERD are used to evaluate the efficacy of potential treatments aimed at restoring gastroesophageal tissue integrity and addressing associated symptoms. nih.gov Efficacy has been reported with mGlu5 NAMs in GERD models. nih.gov While other compounds, such as a combination of xyloglucan (B1166014) and pea proteins, have shown efficacy in murine models of GERD by reducing gastric pain, macroscopic and histological damage, and inflammatory markers, specific preclinical data for this compound in GERD models are not detailed in the provided information. nih.gov The general efficacy reported for mGlu5 NAMs in GERD models supports the relevance of this area for investigation. nih.gov

Parkinson's Disease (PD) Models, including Levodopa-Induced Dyskinesia (LID)

Parkinson's disease (PD) is a neurodegenerative disorder characterized by the loss of dopaminergic neurons. renew.sciencenih.gov Levodopa (L-DOPA) is a primary treatment for PD motor symptoms, but its prolonged use often leads to levodopa-induced dyskinesias (LID). nih.govfirstwordpharma.com Preclinical models of PD and LID, such as the 6-OHDA-induced nigral lesioning rat model, are utilized to understand the mechanisms of these conditions and test novel therapies. nih.gov Pharmacological antagonism of mGlu5 receptors with selective antagonists, including MPEP, MTEP, AFQ056 (mavoglurant), and dipraglurant, has demonstrated the ability to inhibit LID in models of Parkinson's disease. researchgate.net This evidence highlights the interaction between glutamatergic and dopaminergic systems in the striatum, which is relevant to PD pathophysiology. researchgate.net While specific detailed preclinical efficacy data for this compound in PD or LID models are not explicitly provided in the snippets, the compound has been mentioned in the context of work that includes in vivo efficacy in a preclinical Parkinsonian model, suggesting its potential relevance in this area. exaly.com

Fragile X Syndrome (FXS) Models

Fragile X syndrome (FXS) is the most common inherited cause of intellectual disability and is a significant genetic contributor to autism spectrum disorder. mdpi.com FXS is caused by a mutation in the FMR1 gene, leading to a loss of the FMRP protein. mdpi.com Preclinical models, particularly the Fmr1 knockout (KO) mouse model, are widely used to study FXS and evaluate potential therapeutics. mdpi.comhealx.ai Efficacy has been reported with mGlu5 NAMs in FXS models. nih.gov FXS models exhibit phenotypes such as hyperactivity, stereotypy, cognitive deficits, anxiety, impaired social recognition, and aggression, and some candidate drugs have shown efficacy in reversing several of these behavioral phenotypes in preclinical mouse models. healx.ai Fmr1-KO rats also serve as an alternative preclinical model and exhibit gamma power abnormalities and behavioral hyperactivity consistent with observations in mouse models and human subjects with FXS. nih.gov Despite preclinical findings with mGluR antagonists in FXS models, translation to clinical efficacy has been challenging. mdpi.comgoogle.com Specific detailed preclinical efficacy data for this compound in FXS models are not provided in the available snippets.

Autism Spectrum Disorder Models

Autism Spectrum Disorder (ASD) is a group of neurodevelopmental disorders characterized by social and communication challenges and restricted behaviors. frontiersin.orgnih.gov Preclinical models of ASD, including genetic models like Shank3 KO and BTBR mice, are used to investigate the etiology and potential treatments for ASD. mdpi.com Synaptic abnormalities and an imbalance in excitatory to inhibitory neurotransmission are thought to play a role in ASD pathophysiology and are targets for intervention. frontiersin.org Efficacy has been reported with mGlu5 NAMs in models of autism spectrum disorders. nih.gov Preclinical studies in ASD models have explored various approaches, including targeting the gut microbiota and modulating excitation/inhibition balance. frontiersin.orgmdpi.com While mGlu5 NAMs have been reported to show efficacy in models of autism spectrum disorders, specific detailed preclinical efficacy data for this compound in these models are not available in the provided snippets. nih.gov

Methodological Rigor in Preclinical Efficacy Studies

Importance of Robust Experimental Design

Methodological rigor and robust experimental design are paramount in preclinical efficacy studies to ensure reproducibility, minimize bias, and enhance the translatability of findings to clinical settings. nih.govahajournals.orgjax.orgelifesciences.orgcloudfront.net Rigor in research encompasses unbiased experimental design, methodology, analysis, interpretation, and reporting of results. nih.govcloudfront.net Reproducibility is evident when data can be reproduced by multiple scientists. nih.govcloudfront.net There is increasing recognition that results from genetically homogeneous preclinical models may not always translate effectively to genetically diverse human patient populations. nih.govcloudfront.net

Robust experimental design in preclinical studies should include elements such as prespecified eligibility criteria, adequate sample sizes for valid statistical analysis, randomization, blinded assessment of outcomes, and transparent reporting of results. ahajournals.orgjax.orgelifesciences.org Incorporating robustness testing, potentially across different genetic backgrounds or species that model the human disease, can help confirm that results are consistent across heterogeneous genetic contexts, thereby improving the prediction of responses in diverse patient populations. nih.govcloudfront.net Adherence to high standards of scientific rigor and transparency in preclinical studies is crucial for increasing the scientific validity of results and maximizing the knowledge gained from experiments, particularly those involving animal models. jax.org

Data Table Example (Based on general mGlu5 NAM findings where specific this compound data is limited in snippets):

Disease ModelmGlu5 NAMs Reported EfficacySpecific this compound Findings (from snippets)
PainYes nih.govCorrelation with efficacy in neuropathic pain models suggested ucsd.edu
GERDYes nih.govNot specified in snippets
PD-LIDYes (e.g., MPEP, MTEP, AFQ056, dipraglurant) researchgate.netMentioned in context of work including in vivo efficacy in a preclinical Parkinsonian model exaly.com
FXSYes nih.govNot specified in snippets
ASDYes nih.govNot specified in snippets

Translational Potential of Preclinical Models

The preclinical efficacy demonstrated by mGlu5 NAMs, including this compound in models such as the marble burying test for anxiety, highlights their potential as therapeutic agents for neurological and psychiatric disorders. nih.govresearchgate.net The marble burying assay, despite some discussion regarding whether it solely reflects anxiety or also repetitive behavior, has served as a reliable frontline behavioral assay in mGlu5 NAM discovery programs due to its convenience and reliability. nih.gov

The successful activity of this compound in this model is consistent with findings for other well-characterized mGlu5 NAMs like MPEP and fenobam, which also inhibit marble burying. nih.gov This provides some validation for the model's relevance in identifying compounds with potential anxiolytic properties. nih.gov

Structure Activity Relationships Sar and Medicinal Chemistry of Vu0431316 Analogs

Core Structure Elucidation and Modulation

The core structure of VU0431316 is based on a pyrazine (B50134) analog within an aryl ether series. The exploration and modulation of this core structure were central to the discovery of this compound as a potent mGlu5 NAM.

Significance of Pyrazine Analog in this compound

The pyrazine ring is a key component of the this compound structure. SAR studies in the aryl ether series of mGlu5 NAMs led to the identification of the pyrazine analog, this compound, as a potent and selective compound. nih.govnih.gov The pyrazine moiety is a six-membered heterocyclic ring containing nitrogen and is widely used in the synthesis of biologically active compounds. mdpi.com Its incorporation into the structure contributed significantly to the desired activity profile.

Key Structural Features for mGlu5 NAM Activity

Identifying the specific parts of the this compound molecule responsible for its mGlu5 NAM activity was a critical step in the medicinal chemistry effort.

Identification of Essential Moieties

Research has identified essential moieties within the this compound structure that are crucial for its activity as an mGlu5 NAM. While specific details on all essential moieties for this compound itself require deeper analysis of the original research, general SAR principles for mGlu5 NAMs from similar chemotypes highlight the importance of the core heterocyclic ring (like pyrazine), the aryl ether linkage, and specific substituents on the attached rings for binding to the allosteric site. nih.govresearchgate.net The allosteric binding site for mGlu5 NAMs is distinct from the orthosteric site where glutamate (B1630785) binds and is located within the transmembrane domain of the receptor. nih.govresearchgate.netbiorxiv.org

Impact of Substituent Modifications on Potency and Selectivity

The impact of substituent modifications on the potency and selectivity of this compound analogs has been a major focus of SAR studies. Evaluation of various substituted benzamides, for instance, revealed that the position and nature of substituents significantly affect potency. nih.gov For example, the 3-chloro substituent on the benzamide (B126) was found to be important, and while other substituents like 3-methyl also demonstrated comparable potency, many others did not. nih.gov The northern portion of the chemotype, including moieties like the 5-fluoropyridin-3-yl and pyrimidin-5-yl ethers, were identified as optimal groups. nih.gov These modifications highlight the narrow SAR observed in mGlu5 allosteric drug discovery, indicating that even subtle changes can impact activity. researchgate.net

Synthetic Strategies for Analogs and Derivatives

The synthesis of this compound and its analogs has involved specific synthetic strategies to construct the core structure and introduce variations for SAR exploration. While detailed synthetic procedures for every analog are extensive, the general approaches described in the discovery of this compound provide insight into the methodologies used.

Advanced Research Methodologies Applied to Vu0431316

Biochemical and Biophysical Characterization Techniques

Biochemical and biophysical methods are crucial for elucidating the precise interaction between VU0431316 and the mGlu5 receptor. These techniques provide detailed information about binding affinity, selectivity, and the functional consequences of this interaction at the cellular level.

Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are a standard technique used to quantify the affinity of a compound for its target receptor. For this compound, these assays have been employed to confirm its interaction with the mGlu5 receptor and determine its binding affinity. By using a radiolabeled ligand known to bind to the mGlu5 receptor, researchers can measure the extent to which this compound displaces this radioligand, thereby indicating its own binding potency. Competitive displacement assays using established radioligands such as [³H]3-methoxy-5-(pyridin-2-ylethynyl)pyridine ([³H]MPEP) have confirmed the interaction of this compound with a known mGlu5 allosteric binding site. nih.govcsic.es The reported binding affinity (Ki) for this compound at the rat mGlu5 receptor is 37 nM. nih.gov Evaluation at the human mGlu5 receptor showed essentially identical functional activity. nih.gov

Table 1: Radioligand Binding Affinity of this compound

Target ReceptorRadioligand UsedAssay TypeBinding Affinity (Ki)Species
mGlu5[³H]MPEPCompetitive Displacement37 nMRat

These assays are essential for establishing the direct interaction of this compound with the mGlu5 receptor and quantifying the strength of this interaction.

Functional Assays (e.g., Calcium Mobilization Assays in HEK293A cells)

Functional assays are used to assess the biological outcome of the compound-receptor interaction. Since mGlu5 receptors are G protein-coupled receptors that signal through Gq/11 proteins, their activation leads to the mobilization of intracellular calcium. eurofinsdiscovery.commdpi.com Calcium mobilization assays are therefore a key tool to measure the functional activity of mGlu5 modulators.

In the case of this compound, calcium mobilization assays in HEK293A cells expressing rat mGlu5 have been used to determine its potency as a NAM. These assays typically measure the ability of the compound to block the calcium response induced by an agonist (like glutamate) at the mGlu5 receptor. nih.govacs.org The functional activity of this compound at rat mGlu5 has been reported with an IC50 value of 24 nM, indicating its potency in inhibiting mGlu5-mediated calcium signaling. nih.govmedchemexpress.eumedchemexpress.com Similar results were observed for the human mGlu5 receptor. nih.gov

Table 2: Functional Potency of this compound in Calcium Mobilization Assay

Cell LineReceptor ExpressedAssay TypeAgonist UsedFunctional Potency (IC50)Species
HEK293AmGlu5Calcium MobilizationGlutamate (B1630785) (EC80)24 nMRat
HEK293AmGlu5Calcium MobilizationGlutamate (EC80)85 nMHuman

These functional assays provide critical data demonstrating that this compound acts as an inhibitor of mGlu5 receptor activity, consistent with its classification as a NAM.

In vivo Pharmacological Assessment Methodologies

To understand the potential therapeutic relevance of this compound, researchers employ in vivo pharmacological assessments using animal models. These studies evaluate the compound's effects on behavior and physiological processes relevant to the conditions being investigated.

Selection and Justification of Animal Models

The selection of appropriate animal models is crucial for evaluating the in vivo effects of compounds like this compound. Given the interest in mGlu5 NAMs for neurological and psychiatric disorders, animal models relevant to these conditions are utilized. Mouse models, particularly those exhibiting phenotypes related to anxiety and Fragile X syndrome, have been selected for studying this compound. nih.goveurofinsdiscovery.comresearchgate.netnih.gov

Fragile X syndrome (FXS) is a genetic disorder caused by a mutation in the Fmr1 gene, leading to the absence of Fragile X Messenger Ribonucleoprotein (FMRP). Fmr1 knockout (KO) mouse models recapitulate many of the behavioral features observed in humans with FXS, including altered anxiety and social behaviors, making them a relevant model for evaluating potential FXS treatments. nih.govscielo.org.coescholarship.orgfrontiersin.orggoogle.com

Mouse models of anxiety, such as those sensitive to mGlu5 antagonists, are also justified for evaluating the anxiolytic potential of this compound. nih.govpatsnap.com The selection of these models is based on their established relevance to the human conditions and their utility in detecting the pharmacological effects of compounds targeting the glutamatergic system. nih.govnih.gov

Behavioral Phenotyping Techniques (e.g., Marble Burying Assay)

Behavioral phenotyping techniques are used to quantify changes in animal behavior following treatment with the compound. These assays are designed to assess specific behavioral domains relevant to the disease model or condition being studied.

The marble burying assay is one such technique used to assess anxiety-like and obsessive-compulsive disorder-like behaviors in rodents. nih.govfrontiersin.orgcpn.or.krscispace.com In this assay, rodents are placed in a cage containing marbles, and the number of marbles buried is measured. Increased marble burying is often interpreted as an index of increased anxiety or compulsive behavior. frontiersin.orgcpn.or.krscispace.com this compound has been evaluated in the mouse marble burying model of anxiety, an assay known to be sensitive to mGlu5 antagonists. nih.govpatsnap.comnih.gov Intraperitoneal (IP) dosing of this compound in this model produced dose-proportional effects, suggesting an anxiolytic-like activity. nih.govpatsnap.comnih.gov

Other behavioral tests commonly used in anxiety research in rodents include the Elevated Plus Maze and the Open Field Test, which assess the conflict between exploration and fear of open spaces. frontiersin.orgcpn.or.krnih.gov While the provided information specifically mentions the marble burying assay for this compound, these other assays are also standard tools that could be applied in the in vivo assessment of mGlu5 NAMs. nih.govescholarship.orgfrontiersin.orgfrontiersin.orgcpn.or.krnih.gov

Target Identification and Validation Strategies

The primary target of this compound has been identified as the metabotropic glutamate receptor 5 (mGlu5). nih.govpatsnap.combindingdb.orgnih.gov Target identification was initially based on the compound's design and its evaluation in screens against a panel of targets. nih.govacs.org

Validation strategies involve confirming that the observed biological effects are indeed mediated through the intended target. For this compound and mGlu5, validation is supported by several lines of evidence:

Selectivity Profiling: Testing this compound against a broad panel of receptors, ion channels, kinases, and transporters helps confirm its selectivity for mGlu5 over other targets. Studies have shown no significant activity at a panel of 68 clinically relevant targets at concentrations up to 10 µM, with the exception of weak affinity for alpha-2A adrenergic receptors at 10 µM in one instance, and potent inhibition of CYP1A2. nih.govacs.orgnih.gov

Correlation of In Vitro and In Vivo Activity: The observation that this compound is a potent mGlu5 NAM in vitro and demonstrates activity in animal models known to be sensitive to mGlu5 antagonists strengthens the link between the target and the observed effects. nih.govpatsnap.comnih.gov

Mechanism of Action: Confirmation that this compound acts as a negative allosteric modulator binding to a known allosteric site on mGlu5 further validates the target interaction. nih.govpatsnap.com

Approaches for Confirming On-Target Effects

Confirming that a compound exerts its biological effects specifically through its intended molecular target, known as on-target effects, is a critical step in preclinical research. For a compound like this compound, designed to modulate mGlu5 receptors, confirming its on-target effect involves demonstrating that its observed activity is directly mediated by its interaction with the mGlu5 receptor.

Initial confirmation of on-target activity often involves in vitro functional assays. In the case of this compound, a functional assay measuring the ability of the compound to block calcium mobilization induced by glutamate in cells expressing rat mGlu5 was used to evaluate its potency as an antagonist nih.gov. This type of assay provides direct evidence of the compound's effect on the target receptor's function.

Further approaches to confirm on-target effects can include using cells or tissues where the target is selectively expressed or genetically modified models where the target is absent or altered. Observing a loss or reduction of the compound's effect in systems lacking the target provides strong evidence that the effect is indeed on-target. Additionally, using selective agonists or antagonists for the target can help validate that the compound's effects are consistent with modulating the activity of that specific target.

While the initial research on this compound utilized functional assays to demonstrate its activity at mGlu5 nih.gov, detailed descriptions of additional advanced approaches specifically applied to this compound for further confirming on-target effects were not available in the provided search results.

Methodologies for Assessing Target Engagement (Conceptual)

Assessing target engagement refers to the process of confirming that a compound physically binds to its intended target within a biological system, such as cells or tissues. This is distinct from measuring a functional effect and provides crucial information about the compound's ability to reach and interact with its target in a relevant environment. Target engagement studies are vital throughout drug discovery, including validating targets, establishing structure-activity relationships, and confirming the mechanism of action.

Several methodologies exist for assessing target engagement, particularly in live cells or complex biological matrices like cell lysates or whole blood. These methods often exploit the change in protein properties, such as thermal stability, upon ligand binding.

One prominent approach is the Cellular Thermal Shift Assay (CETSA), which measures the thermal stability of a target protein in its native environment upon binding of a ligand. Ligand binding typically induces a conformational change that makes the protein more resistant to thermal denaturation. By heating cell lysates or intact cells treated with the compound and then quantifying the amount of soluble target protein remaining, researchers can infer target engagement. CETSA can be adapted for use in various biological matrices, including whole blood, making it valuable for preclinical and clinical studies.

Another related method is the isothermal shift assay (iTSA), which offers a potentially higher-throughput approach compared to traditional thermal shift assays by performing the analysis at a single temperature. This method also assesses ligand-protein interactions by analyzing protein stability, often in cellular lysates.

Other conceptual approaches for assessing target engagement can include using labeled ligands (e.g., with fluorescence or radioactivity) to directly measure binding to the target protein in cells or tissues. Techniques like NanoBRET® (Nano-luciferase Resonance Energy Transfer) target engagement assays can quantitatively measure target occupancy and compound affinity in live cells by utilizing energy transfer between a luciferase-tagged target protein and a fluorescent ligand or tracer.

While these methodologies are widely used in preclinical research to assess target engagement, specific data detailing the application of these advanced target engagement assessment methods to this compound were not found in the provided search results.

Data Analysis and Interpretation in Preclinical Research

Statistical Methodologies in Pharmacological Studies

Statistics plays a crucial role in pharmacological research, enabling researchers to summarize experimental data, assess variability, and perform hypothesis testing. Statistical methods are used to determine if observed effects are statistically significant and unlikely to have occurred by chance.

In pharmacological studies, descriptive statistics are used to summarize data, including measures of central tendency (e.g., mean or median) and variability (e.g., standard deviation, standard error of the mean, confidence intervals). Inferential statistics are then applied to test hypotheses and make inferences about the effects of a compound.

Common statistical tests used in preclinical pharmacological studies include t-tests for comparing two groups and analysis of variance (ANOVA) for comparing more than two groups. These tests help determine if there are statistically significant differences in responses between treatment groups (e.g., vehicle vs. compound at different doses) in functional assays or behavioral studies.

Pharmacokinetic studies, which assess drug absorption, distribution, metabolism, and elimination, also rely heavily on statistical analysis, often employing non-compartmental analysis (NCA) or compartmental modeling to derive parameters like half-life, clearance, and area under the curve (AUC). Statistical methods are used to compare pharmacokinetic profiles between different formulations or conditions.

While statistical methodologies are integral to analyzing data from studies involving compounds like this compound, specific details regarding the particular statistical tests and analyses applied in the published research on this compound beyond the indication of dose-proportional effects in a mouse model ctdbase.orgnih.gov were not extensively described in the provided search results. The importance of appropriate statistical analysis for drawing valid inferences in pharmacology is widely recognized.

Ensuring Reproducibility and Transparency in Preclinical Data

Reproducibility and transparency are fundamental principles of scientific research, particularly critical in preclinical studies to ensure the reliability of findings and facilitate their translation. Reproducibility refers to the ability to obtain consistent results when the same experiment is repeated using the same methods and materials. Transparency involves openly sharing research methods, data, and analysis procedures.

Challenges to reproducibility in preclinical research can arise from various factors, including insufficient detail in reporting methodologies, lack of data sharing, and methodological variability. Efforts to enhance reproducibility often involve implementing stricter guidelines for experimental design, conduct, analysis, and reporting. This includes clear documentation of protocols, blinding of experiments and outcome assessment to reduce bias, randomization of experimental units, and appropriate sample size calculations.

Transparency is improved by making data, methods, and even code publicly available. This allows other researchers to independently evaluate findings, perform re-analyses, and build upon the reported work. Initiatives promoting open science practices and the use of reporting guidelines (e.g., ARRIVE guidelines for animal research) aim to increase the transparency and reproducibility of preclinical data.

Ensuring reproducibility and transparency in studies involving compounds like this compound is crucial for validating the preclinical findings and increasing confidence in their potential relevance for future development. While the general importance of these principles in preclinical research is highlighted, specific details on the measures taken to ensure reproducibility and transparency in all preclinical studies conducted on this compound were not explicitly detailed in the provided search results. However, the publication of the initial discovery and characterization in a peer-reviewed journal indicates a level of scientific rigor and reporting nih.gov.

Future Research Trajectories and Challenges for Vu0431316 and Mglu5 Nams

Unexplored Biological Activities and Potential Indications

The role of mGlu5 in various CNS functions suggests that its modulation could have therapeutic benefits beyond initial targets like anxiety. biorxiv.orgfrontiersin.orgacs.org

Investigation in Other CNS Disorders beyond Anxiety

Research is expanding to investigate the potential of mGlu5 NAMs, including compounds like VU0431316, in a wider range of CNS disorders. These include, but are not limited to:

Depression: mGlu5 NAMs have shown antidepressant-like effects in preclinical models. frontiersin.orgnih.gov

Fragile X Syndrome (FXS): mGlu5 NAMs have been extensively investigated for FXS, although clinical trial outcomes have been mixed. biorxiv.orgacs.orgnih.govfraxa.org

Parkinson's Disease (PD) and Levodopa-Induced Dyskinesias (PD-LID): mGlu5 NAMs show promise in treating PD-LID. mdpi.combiorxiv.orgacs.orgnih.govnih.gov

Autism Spectrum Disorder (ASD): mGlu5 NAMs are being explored for their potential in ASD. acs.orgacs.org

Substance Use Disorders: mGlu5 NAMs have shown effects in preclinical models of addiction. acs.orgacs.orgnih.gov

Pain (Acute and Neuropathic): mGlu5 is involved in pain processing, suggesting a role for NAMs. acs.orgnih.govelifesciences.org

Migraine: mGlu5 NAMs have been investigated for migraine. biorxiv.orgacs.orgnih.gov

Obsessive-Compulsive Disorder (OCD): mGlu5 NAMs are being explored for OCD. acs.org

Neurodegenerative Diseases: The potential of mGlu5 allosteric modulators in conditions like Alzheimer's Disease, Huntington's Disease, and Amyotrophic Lateral Sclerosis is under investigation, although some studies suggest potential negative impacts on neurodegeneration. frontiersin.orgacs.orgnih.gov

Exploration of Novel Therapeutic Applications based on mGlu5 Modulation

Beyond specific disease states, research is delving into novel therapeutic applications based on the fundamental mechanisms of mGlu5 modulation. This includes understanding the receptor's involvement in:

Cognition and Learning: mGlu5 plays a role in cognitive function, learning, and memory, suggesting that its modulation could impact these processes. biorxiv.orgnih.gov

Sleep Regulation: mGlu5 is involved in homeostatic sleep regulation, and its modulation may help normalize sleep disturbances associated with various conditions. frontiersin.org

Neuroinflammation: mGlu5 is expressed in astrocytes and microglia, indicating a potential role in modulating neuroinflammatory responses relevant to neurodegenerative diseases. frontiersin.org

Synaptic Plasticity: mGlu5 is involved in synaptic plasticity mechanisms like long-term potentiation (LTP) and long-term depression (LTD). nih.govnih.gov

Advanced Medicinal Chemistry Strategies

Developing mGlu5 NAMs with improved profiles requires advanced medicinal chemistry approaches.

Development of Next-Generation mGlu5 NAMs with Tailored Profiles

Future research focuses on designing and synthesizing mGlu5 NAMs with tailored pharmacological profiles to address the limitations of earlier compounds. This involves:

Optimizing Potency and Selectivity: Developing compounds with high affinity and selectivity for mGlu5 over other mGlu subtypes and off-targets is crucial to minimize side effects. mdpi.commdpi.com

Improving Pharmacokinetic Properties: Enhancing absorption, distribution, metabolism, and excretion (ADME) properties is essential for achieving effective drug concentrations in the brain and reducing systemic exposure. mdpi.comacs.org

Designing Partial vs. Full NAMs: Investigating the therapeutic potential of partial mGlu5 NAMs, which may offer a broader therapeutic index compared to full NAMs by providing submaximal but saturable blockade. frontiersin.org

Addressing Species-Specific Differences: Accounting for potential species-specific differences in toxicology and efficacy observed in preclinical studies is vital for successful translation to humans. acs.org

Exploration of Diverse Chemotypes for Allosteric Modulation

The mGlu5 allosteric binding site can accommodate diverse chemical structures. biorxiv.orgnih.govacs.org Exploring novel and diverse chemotypes beyond the prototypical disubstituted alkyne class is important to:

Identify Compounds with Improved Properties: Novel scaffolds may offer better potency, selectivity, ADME profiles, and reduced off-target effects compared to existing chemotypes. acs.orgtandfonline.com

Overcome Limitations of Existing Chemotypes: Some earlier mGlu5 NAM chemotypes, particularly those containing acetylene (B1199291) moieties, have been associated with potential reactivity and toxicity issues. acs.org Exploring diverse structures can help avoid these liabilities.

Understand Structure-Activity Relationships (SAR): Investigating diverse chemotypes helps to build a comprehensive understanding of the structural features required for optimal mGlu5 allosteric modulation. acs.orgmdpi.com

Overcoming Research and Development Challenges

Translating promising preclinical findings for mGlu5 NAMs into successful clinical therapies faces several significant challenges. biorxiv.orgacs.orgacs.orgnih.gov

Translational Bottleneck: The limited translation of robust preclinical efficacy data into clinical success remains a major hurdle in psychiatric and neurological drug discovery. nih.gov

Clinical Efficacy and Safety: Despite several mGlu5 NAMs advancing to clinical trials, many have failed to show sufficient efficacy or have encountered safety concerns, including dose-limiting adverse events and psychotomimetic effects. biorxiv.orgfrontiersin.orgacs.orgacs.orgnih.gov

Tolerance Development: Preclinical studies have suggested the possibility of rapid tolerance development to chronic mGlu5 NAM treatment, which could impact long-term therapeutic effectiveness. fraxa.org Research is ongoing to understand the mechanisms of tolerance and how to circumvent it. fraxa.org

Understanding Complex Receptor Pharmacology: mGlu5 allosteric modulation can be complex, with different modulators exhibiting distinct pharmacological profiles and potential for biased signaling. biorxiv.orgnih.govmonash.edunottingham.ac.uk A deeper understanding of these complexities is needed for rational drug design.

Identifying Suitable Patient Populations and Biomarkers: Identifying specific patient populations most likely to benefit from mGlu5 NAM therapy and developing translational biomarkers to monitor treatment response and potential adverse effects are crucial for future clinical success. frontiersin.orgnih.gov

Addressing Specificity and Selectivity Challenges within GPCR Family

A primary challenge in developing GPCR-targeted therapies, including mGlu5 NAMs, lies in achieving high specificity and selectivity within the diverse GPCR family. While allosteric sites are generally less conserved than orthosteric sites, offering a potential advantage for selectivity, off-target interactions remain a concern. nih.govcreative-diagnostics.comresearchgate.netdiva-portal.org The mGlu receptor family itself consists of eight subtypes (mGlu1-8) divided into three groups, and achieving selectivity among these subtypes, particularly within Group I (mGlu1 and mGlu5), has been historically difficult with orthosteric ligands due to high conservation of the glutamate (B1630785) binding site. nih.govacs.orgresearchgate.net

Allosteric modulation offers a viable solution to enhance selectivity among mGlu family members. nih.gov However, challenges persist in designing allosteric modulators that exhibit exquisite selectivity for mGlu5 over other GPCRs and even other mGlu subtypes. Research into this compound and similar compounds must continue to focus on understanding the subtle differences in allosteric binding pockets across the GPCR family to design molecules with improved specificity. This involves detailed structural studies and the exploration of diverse chemical space to identify unique interactions within the mGlu5 allosteric site. researchgate.netacs.org

Furthermore, selectivity challenges extend beyond receptor subtype to functional selectivity or biased signaling. Different ligands, even those binding to the same allosteric site, can differentially activate downstream signaling pathways. nih.govdiscoveryontarget.com Understanding and controlling this bias is crucial for developing mGlu5 NAMs with desired therapeutic effects while minimizing unintended consequences mediated by alternative signaling routes. Future research should investigate the signaling profiles induced by this compound and other mGlu5 NAMs to identify and potentially engineer compounds with favorable biased signaling properties. nih.gov

Integration of Computational and Experimental Approaches for Accelerated Discovery

The discovery and optimization of allosteric modulators like this compound can be significantly accelerated by the effective integration of computational and experimental approaches. Historically, the discovery of allosteric sites and modulators has often been serendipitous. qub.ac.ukunivie.ac.at However, recent breakthroughs in structural biology have provided detailed 3D structures of several GPCRs, including mGlu5, offering opportunities for structure-based drug discovery. researchgate.netacs.orgqub.ac.uk

Computational methods, such as molecular dynamics simulations, cheminformatics approaches, and virtual screening, play a crucial role in predicting novel allosteric binders and identifying potential binding sites. acs.orgqub.ac.ukelifesciences.orgresearchgate.netresearchgate.netsilicos-it.be These methods can screen vast chemical libraries to identify potential lead compounds based on their predicted interactions with the mGlu5 allosteric site. diva-portal.orgacs.org For example, virtual screens of fragment- and lead-like chemical libraries have proven useful in identifying novel ligand chemotypes with mGlu5 NAM activity. diva-portal.orgacs.org

Experimental approaches remain essential for validating the predictions made by computational methods and for characterizing the pharmacological properties of identified hits. Techniques such as mutagenesis, cell-based functional assays (e.g., calcium mobilization, IP1 accumulation), radioligand binding assays, and surface plasmon resonance are vital for confirming binding, assessing potency and efficacy, and determining selectivity. acs.orgqub.ac.ukresearchgate.netbiorxiv.org

Data from studies on this compound and other mGlu5 NAMs, such as potency estimates in different assays and across species, provide valuable datasets for training and validating computational models, thereby improving their predictive accuracy for future drug discovery efforts. biorxiv.org

Broader Implications for Allosteric Modulator Drug Discovery

The research conducted on this compound and other mGlu5 NAMs has broader implications that extend beyond this specific compound and target, contributing significantly to the general field of allosteric modulator drug discovery.

Lessons Learned from this compound Research for Future Compound Development

The development of this compound has provided valuable lessons for the design and optimization of future allosteric modulators. One key lesson is the importance of considering the pharmacokinetic properties early in the discovery process. This compound demonstrated an attractive DMPK profile in preclinical studies, including moderate clearance and good bioavailability in rats, highlighting the need to optimize these properties alongside potency and selectivity. nih.gov

Another lesson is the potential for species differences in allosteric modulator pharmacology. Studies comparing the activity of mGlu5 allosteric modulators at human and rat receptors have shown ligand-dependent species differences in affinity, cooperativity, and probe dependence. biorxiv.org This underscores the critical need for systematic evaluation of allosteric ligand activity at human receptors to improve translatability to clinical settings. biorxiv.org

The research on this compound, identified as a pyrazine (B50134) analog within an aryl ether series of mGlu5 NAMs, illustrates the value of systematic structure-activity relationship (SAR) studies in optimizing allosteric modulators. nih.gov Identifying optimal chemical groups, such as the 5-fluoropyridin-3-yl and pyrimidin-5-yl ethers in related chemotypes, and understanding how structural modifications impact properties like lipophilicity can provide advantages for developing drug-like molecules. nih.gov

Furthermore, the experience with mGlu5 NAMs, including the challenges faced by some compounds in clinical trials, emphasizes the need for a thorough understanding of potential off-target effects and the mechanisms underlying any observed adverse events. acs.org While allosteric modulators are anticipated to have fewer side effects due to targeting less conserved sites, this is not always the case, and comprehensive profiling is essential. nih.govcreative-diagnostics.comresearchgate.netkarger.com

Contribution of this compound Studies to the Understanding of mGlu5 Receptor Biology

Studies involving this compound and other mGlu5 allosteric modulators have significantly contributed to a deeper understanding of mGlu5 receptor biology. This includes insights into the nature of the allosteric binding site within the transmembrane domain, distinct from the orthosteric glutamate binding site in the extracellular domain. diva-portal.orgnih.govacs.org

Research with mGlu5 NAMs has helped elucidate the complexities of mGlu5 receptor signaling and regulation. nih.gov mGlu5 receptors are primarily coupled to Gαq/11, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium. nih.govmdpi.com However, studies have also revealed coupling to other G proteins, such as Gαi/o, and the potential for biased signaling depending on the ligand and cellular context. nih.govbiorxiv.orgnih.gov Allosteric modulators have been instrumental in probing these diverse signaling pathways.

Studies utilizing allosteric modulators have also advanced the understanding of mGlu5 receptor function in specific brain regions and their contribution to various physiological and pathological processes, such as anxiety and pain. nih.govelifesciences.orgbiorxiv.org The use of tools like photoswitchable NAMs has enabled the dissection of region-specific mGlu5 receptor functions. elifesciences.orgbiorxiv.org

Q & A

Q. How to design a cross-disciplinary study evaluating this compound’s impact on both neuronal and immune pathways?

  • Answer : Formulate a hybrid hypothesis using the PICO framework (Population: microglia-neuron co-cultures; Intervention: this compound; Comparison: untreated/agonist controls; Outcomes: cytokine secretion and synaptic activity). Use multiplex ELISA for cytokine profiling and calcium imaging for neuronal activation .

Data Analysis & Contradiction Management

Q. What criteria distinguish artifacts from true biological effects in high-throughput screens with this compound?

  • Answer : Apply stringent hit-calling thresholds (e.g., Z-score >3) and confirm hits via counter-screens (e.g., orthogonal assays, different cell lines). Use tool compounds (e.g., known inhibitors) as internal controls and assess plate uniformity metrics (Z’-factor >0.5) .

Q. How can researchers reconcile discrepancies between in silico predictions and in vivo efficacy data for this compound?

  • Answer : Re-evaluate ADME properties (e.g., BBB permeability via PAMPA) and protein binding (SPR/ITC). Use physiologically based pharmacokinetic (PBPK) modeling to adjust for species-specific differences in metabolism .

Ethical & Compliance Considerations

Q. What protocols ensure ethical compliance when testing this compound in animal models of chronic disease?

  • Answer : Follow institutional IACUC guidelines for humane endpoints (e.g., weight loss >20%, tumor size limits). Use non-invasive monitoring (e.g., in vivo imaging) and prioritize the 3Rs (Replacement, Reduction, Refinement) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VU0431316
Reactant of Route 2
Reactant of Route 2
VU0431316

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.